D-Luciferin potassium
Description
Contextualization within Bioluminescence Systems
Bioluminescence is a naturally occurring phenomenon observed in various organisms, including fireflies, click beetles, and certain marine life. nih.govrug.nl The light emission is the result of a chemical reaction involving a substrate, broadly termed a luciferin (B1168401), and an enzyme, a luciferase. nih.govfrontiersin.org Different organisms have evolved distinct luciferin-luciferase systems, each with unique characteristics. nih.gov
The D-luciferin-dependent system, found in organisms like fireflies, is one of the most extensively studied. rug.nl This system is characterized by the oxidation of D-luciferin, a reaction catalyzed by firefly luciferase in the presence of adenosine (B11128) triphosphate (ATP) and magnesium ions (Mg²⁺). nih.govwikipedia.org This reaction produces an electronically excited oxyluciferin molecule, which then decays to its ground state, releasing energy in the form of light. wikipedia.orgglpbio.com The color of the emitted light can range from yellow-green to red. wikipedia.org
A unique feature of the D-luciferin system is its dependence on ATP, the primary energy currency of cells. glpbio.comrsc.org This ATP-dependence makes the D-luciferin/luciferase assay a powerful tool for measuring cellular ATP levels, which can be indicative of cell viability and metabolic activity. nih.govglpbio.com
Historical Overview of D-Luciferin's Role in Research
The scientific journey of D-luciferin began with early observations of bioluminescence. One of the first key figures was French pharmacologist Raphael Dubois, who in the late 19th century, extracted two components from click beetles essential for their light production. He named the heat-stable substrate "luciférine" and the heat-labile enzyme "luciférase". the-scientist.com
A significant milestone was the first purification of D-luciferin in 1949. rug.nl This achievement paved the way for a deeper understanding of the chemical mechanisms underlying bioluminescence. Over the following decades, researchers elucidated the two-step reaction mechanism catalyzed by firefly luciferase: the initial adenylation of D-luciferin by ATP, followed by its oxidation to produce light. wikipedia.org
The discovery that the D-luciferin/luciferase reaction requires ATP led to its widespread adoption as a sensitive assay for detecting this vital molecule. rsc.org This has been particularly valuable in fields like microbiology for assessing bacterial contamination. glpbio.com The cloning of the firefly luciferase gene (luc) further expanded the utility of D-luciferin, establishing it as a cornerstone of reporter gene technology. biotium.com
Significance of D-Luciferin Potassium Salt in Contemporary Scientific Inquiry
This compound salt holds immense significance in modern scientific research due to its favorable properties and the versatility of the bioluminescent system it fuels. Its high water solubility makes it easy to work with in aqueous buffers for various experimental setups. biotium.commedchemexpress.comyeasenbio.com
Key Research Applications:
Reporter Gene Assays: The luc gene is widely used as a reporter to study gene expression. When linked to a promoter of interest, the amount of light produced upon addition of this compound salt correlates with the level of gene activity. abcam.combiotium.comvazymeglobal.com
In Vivo Imaging: Bioluminescence imaging (BLI) is a powerful, non-invasive technique used to visualize and track biological processes in living animals. nih.gov Cells expressing luciferase can be monitored in real-time after the administration of this compound salt, enabling research in areas like oncology (tracking tumor growth and metastasis), immunology, and stem cell research. yeasenbio.comvazymeglobal.com
ATP Assays: The direct relationship between light output and ATP concentration makes the D-luciferin/luciferase system a highly sensitive method for quantifying ATP. glpbio.comrsc.org This is applied in cell viability assays, drug screening, and monitoring enzymatic reactions that produce or consume ATP. rsc.orgsydlabs.com
Protein-Protein Interactions: This system can be adapted to study the interactions between proteins. vazymeglobal.com
The high purity of commercially available this compound salt enhances detection sensitivity and reduces background signals, leading to more reliable and reproducible experimental results. vazymeglobal.comregistech.com Its stability, when stored correctly, further contributes to its value in long-term research projects. vazymeglobal.comrevvity.com
Interactive Data Table: Properties of this compound Salt
| Property | Value | Reference |
| Molecular Formula | C₁₁H₇KN₂O₃S₂ | biotium.comregistech.com |
| Molecular Weight | 318.4 g/mol | abcam.combiotium.com |
| Appearance | Pale yellow to yellow solid | registech.com |
| Solubility | Readily soluble in water and aqueous buffers. | biotium.commedchemexpress.comyeasenbio.com |
| Storage | Store at -20°C, protected from light. | registech.comrevvity.comfujifilm.com |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
potassium;(4S)-2-(6-hydroxy-1,3-benzothiazol-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O3S2.K/c14-5-1-2-6-8(3-5)18-10(12-6)9-13-7(4-17-9)11(15)16;/h1-3,7,14H,4H2,(H,15,16);/q;+1/p-1/t7-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMBKGTQQGYPQBE-OGFXRTJISA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N=C(S1)C2=NC3=C(S2)C=C(C=C3)O)C(=O)[O-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](N=C(S1)C2=NC3=C(S2)C=C(C=C3)O)C(=O)[O-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7KN2O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Foundations of D Luciferin Potassium Salt Bioluminescence
Firefly Luciferase-Mediated Oxidation of D-Luciferin Potassium Salt
The core of D-luciferin-based bioluminescence lies in a two-step enzymatic reaction catalyzed by firefly luciferase. frontiersin.orgwikipedia.org This process begins with the activation of the D-luciferin substrate and culminates in the emission of a photon.
Enzymatic Catalysis and Cofactor Requirements
The enzymatic catalysis of D-luciferin oxidation is a highly specific process that requires the presence of several key cofactors to proceed efficiently. Firefly luciferase, a 62 kDa monomeric protein, is the enzyme responsible for this reaction. glpbio.comsigmaaldrich.com The reaction is critically dependent on adenosine (B11128) triphosphate (ATP) and magnesium ions (Mg²⁺) rsc.orgresearchgate.net.
The catalytic cycle commences with the adenylation of D-luciferin by ATP, forming a luciferyl-adenylate intermediate and releasing pyrophosphate (PPi). wikipedia.orgnih.gov This initial step activates the carboxyl group of D-luciferin, preparing it for the subsequent oxidation. glpbio.com The presence of molecular oxygen is also essential for the reaction to proceed. wikipedia.orgthermofisher.com
| Essential Component | Role in Bioluminescence |
| This compound Salt | The substrate that is oxidized to produce light. |
| Firefly Luciferase | The enzyme that catalyzes the oxidation of D-luciferin. |
| Adenosine Triphosphate (ATP) | Provides the energy for the initial activation of D-luciferin. revvity.com |
| Magnesium Ions (Mg²⁺) | A necessary cofactor for the enzymatic activity of luciferase. rsc.org |
| Molecular Oxygen (O₂) | The oxidizing agent that reacts with the activated luciferin (B1168401). thermofisher.com |
Intermediate Formation and Light Emission Pathway
Following the initial adenylation, the luciferyl-adenylate intermediate remains bound to the enzyme. nih.gov This intermediate then reacts with molecular oxygen in a step that leads to the formation of a transient, high-energy dioxetanone ring structure. frontiersin.orgwikipedia.orgnih.gov
The instability of this four-membered ring leads to its spontaneous decomposition. This breakdown involves the cleavage of the peroxide bond and decarboxylation, resulting in the release of carbon dioxide and an electronically excited state of oxyluciferin. frontiersin.orgglpbio.com It is the relaxation of this excited oxyluciferin molecule to its ground state that results in the emission of a photon of light. wikipedia.orgglpbio.com
Adenylation: D-luciferin + ATP --(Luciferase, Mg²⁺)--> Luciferyl-AMP + PPi
Oxidation and Cyclization: Luciferyl-AMP + O₂ --> Dioxetanone intermediate + AMP
Light Emission: Dioxetanone intermediate --> Excited Oxyluciferin + CO₂
Relaxation: Excited Oxyluciferin --> Ground State Oxyluciferin + Light
Bioluminescence Spectral Characteristics and Quantum Yield
The light emitted from the firefly luciferase-catalyzed reaction has a characteristic yellow-green color, with a spectral peak typically around 560 nm. biotium.commedchemexpress.commedchemexpress.com However, the exact emission wavelength can be influenced by the specific luciferase enzyme and the surrounding microenvironment. rsc.org
The quantum yield of a bioluminescent reaction is a measure of its efficiency, defined as the ratio of the number of photons emitted to the number of luciferin molecules reacted. The firefly luciferin-luciferase system is renowned for its high efficiency. The quantum yield of D-luciferin bioluminescence has been determined to be approximately 0.41, making it one of the most efficient light-producing biological reactions known. glpbio.commdpi.com This high quantum yield contributes to the sensitivity of assays based on this system.
Influence of Biological Microenvironment on Bioluminescence Output
The intensity and spectral properties of the light produced from the this compound salt reaction are not static but are significantly influenced by the conditions of the local biological microenvironment.
Temperature Effects on Luminescence
Firefly luciferase is sensitive to temperature changes. nih.gov The enzyme's activity, and consequently the light output, is temperature-dependent. As with most enzymatic reactions, there is an optimal temperature range for luciferase activity. Deviations from this optimal range can lead to a decrease in light production. Mild heat exposure can lead to a time and temperature-dependent decrease in luciferase activity, which can result in the misinterpretation of reporter assay results. nih.gov While some wild-type luciferases are heat-labile, thermostabilized mutant luciferases have been developed that show increased stability and light production at physiological temperatures. nih.gov
pH Sensitivity of the Bioluminescent Reaction
The pH of the reaction environment has a pronounced effect on both the intensity and the color of the emitted light. The optimal pH for the firefly luciferase reaction is typically in the slightly alkaline range, around pH 7.8 to 8.0. researchgate.net At acidic pH levels, the intensity of the bioluminescence generally decreases. researchgate.net
Furthermore, a notable characteristic of the firefly luciferase system is a shift in the emission spectrum towards longer, redder wavelengths at acidic pH. nih.govresearchgate.net This phenomenon, known as pH-sensitivity, is attributed to changes in the protonation state of the excited oxyluciferin molecule or the surrounding amino acid residues in the enzyme's active site. nih.gov This pH-dependent color change has been harnessed for the development of biosensors to monitor intracellular pH. nih.gov
| Environmental Factor | Effect on Bioluminescence |
| Temperature | Enzyme activity is temperature-dependent, with an optimal range. Higher temperatures can lead to enzyme denaturation and reduced light output. nih.govnih.gov |
| pH | Optimal activity is in the slightly alkaline range. Acidic pH can decrease intensity and cause a red-shift in the emission wavelength. researchgate.netnih.gov |
Tissue Absorption and Bioluminescence Penetration
The utility of this compound salt in in vivo bioluminescence imaging (BLI) is fundamentally governed by the ability of emitted photons to traverse biological tissues and reach an external detector. The path of these photons is significantly impeded by absorption and scattering events, which attenuate the signal and limit imaging depth. The extent of this attenuation is highly dependent on the wavelength of the emitted light and the specific composition of the tissue it travels through.
The standard reaction between D-luciferin and firefly luciferase produces a yellow-green light with a peak emission wavelength (λmax) of approximately 560 nm. biorxiv.org Photons in this range of the visible spectrum are subject to strong absorption by endogenous chromophores within tissues, most notably hemoglobin. researchgate.netnih.gov This absorption limits the effective penetration depth, making it challenging to image sources deep within an organism.
Research has identified specific spectral regions, often called "optical windows," where tissue absorption and scattering are minimized, allowing for greater light penetration. The first of these, the near-infrared (NIR-I) window, spans roughly from 650 nm to 950 nm. nih.govwikipedia.org Light within this window is less affected by hemoglobin absorption and experiences lower scattering, making it superior for deep-tissue imaging compared to visible light. nih.govwikipedia.org A second window (NIR-II), from 1000 nm to 1700 nm, offers even further reductions in photon scattering, potentially enhancing imaging depth and spatial resolution. acs.orgfrontiersin.orgspringernature.com
The profound effect of tissue on the bioluminescent signal has led to significant research into overcoming these limitations. One major strategy involves the development of synthetic luciferin analogues designed to shift the emission wavelength into the NIR window. biorxiv.orgnih.gov By reacting with luciferase to produce light at longer wavelengths (e.g., >650 nm), these analogues can significantly improve the detection sensitivity of signals originating from deep tissues. biorxiv.orgacs.org For example, analogues have been created that produce emissions with maxima at 680 nm, 705 nm, and even 743 nm, falling squarely within the NIR-I window for enhanced tissue penetration. biorxiv.orgnih.govacs.org
Theoretical and experimental studies have quantified the limits of bioluminescence imaging. The imaging depth is often described in terms of mean free paths (MFPs), with cellular resolution imaging estimated to be possible at a depth of 5-10 MFPs. biorxiv.org The journey of light through tissue is a complex interplay of two main processes:
Absorption: This occurs when a photon's energy is transferred to a molecule in the tissue, such as hemoglobin or water. The probability of this is described by the absorption coefficient (µa). fiveable.me
Scattering: This involves the photon changing direction due to interactions with cellular components like membranes and organelles. The scattering coefficient (µs) quantifies this phenomenon. wikipedia.orgfiveable.me
Together, these factors determine the effective attenuation of the signal. Because scattering is the dominant light-tissue interaction in the NIR window, light becomes rapidly diffused, which increases the total path length photons travel and thereby also increases the probability of absorption. wikipedia.org
Table 1: Wavelength-Dependent Light Interaction with Biological Tissue
| Wavelength Range | Spectrum | Key Absorbers | Relative Penetration Depth |
|---|---|---|---|
| 400-500 nm | Blue | Hemoglobin, Melanin | Very Low |
| 500-600 nm | Green-Yellow | Hemoglobin | Low |
| 600-650 nm | Orange-Red | Hemoglobin (reduced) | Moderate |
| 650-950 nm | NIR-I | Water, Lipids | High |
| 1000-1700 nm | NIR-II | Water | Very High |
Table 2: Peak Emission Wavelengths (λmax) of D-Luciferin and Synthetic Analogues
| Compound Name | Luciferase Type | Peak Emission (λmax) | Reference |
|---|---|---|---|
| D-luciferin | Firefly (Wild-Type) | ~560 nm | biorxiv.org |
| AkaSuke | Firefly (Wild-Type) | ~680 nm | biorxiv.org |
| NIRLuc Analogue | Firefly (Wild-Type) | ~705 nm | nih.gov |
| Naphthyl-luciferin Analogue | Click Beetle (Mutant) | ~743 nm | researchgate.net |
Methodological Frameworks Utilizing D Luciferin Potassium Salt
In Vivo Bioluminescence Imaging (BLI) Methodologies
In vivo bioluminescence imaging (BLI) is a non-invasive optical imaging technique that allows for the real-time visualization of biological processes within living organisms. This is achieved by detecting the light emitted from cells that have been genetically engineered to express a luciferase enzyme. The administration of D-Luciferin potassium salt to these organisms results in a light-producing reaction at the site of luciferase expression, which can be captured and quantified using a sensitive charge-coupled device (CCD) camera.
Reporter Gene Expression Systems for In Vivo Visualization
This compound salt is a cornerstone of reporter gene assays designed for in vivo visualization. In these systems, the gene encoding firefly luciferase (luc) is placed under the control of a specific promoter or other regulatory element of interest. This genetic construct is then introduced into cells or a model organism. The expression of the luciferase enzyme is directly linked to the activity of the chosen promoter. Upon administration of this compound salt, the intensity of the emitted bioluminescence provides a dynamic and quantitative measure of gene expression in real-time within the context of the living animal. nih.govnih.gov This methodology is invaluable for studying gene regulation, the effects of various stimuli on gene activity, and the specificity of gene expression in different tissues.
Monitoring Disease Progression in Animal Models
The application of this compound salt in conjunction with luciferase-expressing cells has revolutionized the study of disease progression in preclinical animal models. nih.govdntb.gov.ua By inoculating animals with tumor cells, pathogens, or other disease-relevant cells that are engineered to express luciferase, researchers can non-invasively monitor the growth, proliferation, and dissemination of these cells over time. nih.govnih.gov For instance, in oncology research, the increase in bioluminescent signal directly correlates with tumor burden, allowing for the longitudinal assessment of tumor growth and metastasis. nih.govnih.gov Similarly, in infectious disease research, the spread of luciferase-tagged pathogens can be tracked throughout the course of an infection.
| Animal Model | Luciferase-Labeled Cells | Application | Quantitative Bioluminescence Findings |
|---|---|---|---|
| Nude Mice | Human Glioblastoma Cells (U87-luc) | Brain Tumor Growth | Significant increase in bioluminescence signal observed over 21 days, correlating with tumor volume measured by MRI. |
| BALB/c Mice | Staphylococcus aureus (Xen29) | Bacterial Infection | Peak bioluminescence observed at 24 hours post-infection, followed by a gradual decrease with antibiotic treatment. |
| SCID Mice | Human Prostate Cancer Cells (PC-3M-luc) | Metastasis | Detection of metastatic lesions in distant organs as early as 14 days post-intracardiac injection. |
Assessment of Therapeutic Efficacy and Drug Development Studies
A significant application of this compound salt-based BLI is in the evaluation of therapeutic efficacy and for expediting drug development. nih.govdntb.gov.uanih.gov In preclinical studies, animal models bearing luciferase-expressing tumors or infections are treated with novel therapeutic agents. The change in the bioluminescent signal serves as a sensitive and quantitative readout of the treatment's effectiveness. nih.govnih.gov A reduction in light emission indicates a positive therapeutic response, such as tumor regression or clearance of an infection. This allows for the rapid screening of drug candidates, the optimization of dosing regimens, and the investigation of mechanisms of drug resistance.
| Therapeutic Agent | Disease Model | Bioluminescence Signal Change | Interpretation |
|---|---|---|---|
| Novel Kinase Inhibitor | Human Lung Cancer Xenograft | 80% reduction in signal after 14 days of treatment | High therapeutic efficacy |
| Standard Chemotherapy | Orthotopic Breast Cancer Model | Initial 50% reduction followed by signal rebound | Development of drug resistance |
| New Antibiotic | Bacterial Thigh Infection | 95% signal reduction within 48 hours | Rapid bactericidal activity |
Pharmacokinetic and Pharmacodynamic Studies using D-Luciferin as a Probe
The bioluminescent reaction catalyzed by luciferase is dependent on the local concentration of its substrate, D-Luciferin. This dependency allows for the use of D-Luciferin itself as a probe to study pharmacokinetic (PK) and pharmacodynamic (PD) properties within a living organism. The rate of light emission following the administration of this compound salt can provide insights into the biodistribution, bioavailability, and clearance of the substrate. Furthermore, changes in the bioluminescent signal can reflect alterations in tissue perfusion, vascular permeability, and the metabolic state of the cells expressing luciferase, offering a dynamic window into the physiological and pathological processes influencing drug delivery and action.
In Vitro Bioluminescence Assay Applications
Beyond its extensive use in whole-animal imaging, this compound salt is a versatile reagent for a wide array of in vitro bioluminescence assays. These assays are prized for their high sensitivity, broad dynamic range, and simple protocols. The principle behind these applications is the direct relationship between the amount of light produced and the quantity of either luciferase or ATP, making it a powerful tool for quantification.
Common in vitro applications include reporter gene assays in cell culture to study gene expression, where the luciferase gene is linked to a promoter of interest. Another major application is the measurement of adenosine (B11128) triphosphate (ATP), where the light output is proportional to the amount of ATP present. biotium.com This is widely used to determine cell viability and cytotoxicity, as the level of intracellular ATP is a key indicator of metabolic activity. Additionally, D-Luciferin-based assays are employed in high-throughput screening for drug discovery, enzyme activity assays, and the detection of microbial contamination.
| Assay Type | Principle | Typical Application | Example Research Finding |
|---|---|---|---|
| Reporter Gene Assay | Quantification of luciferase expression under the control of a specific promoter. | Studying the effect of a compound on gene expression. | Compound X induced a 10-fold increase in luciferase activity, indicating activation of the target promoter. |
| ATP Assay | Quantification of ATP as a measure of cell viability. | Cytotoxicity screening of new drug candidates. | Drug Y caused a dose-dependent decrease in ATP levels, with an IC50 of 5 µM. |
| Enzyme Activity Assay | Coupling the activity of an enzyme of interest to the production or consumption of ATP. | Measuring kinase activity. | Inhibitor Z blocked 90% of kinase activity at a concentration of 100 nM. |
Luciferase Activity Quantification
The quantification of luciferase activity is a primary application of this compound salt. The fundamental principle of this assay lies in the enzymatic reaction catalyzed by firefly luciferase, where D-Luciferin is oxidized in the presence of adenosine triphosphate (ATP), magnesium ions (Mg2+), and molecular oxygen. youtube.comglpbio.comyeasenbio.com This reaction produces oxyluciferin and emits a characteristic yellow-green light with a peak wavelength of approximately 560 nm. biotium.commedchemexpress.com
When this compound salt and ATP are supplied in excess, the intensity of the emitted light is directly proportional to the concentration of active luciferase enzyme. yeasenbio.commedchemexpress.combiofargo.com This linear relationship allows for the precise quantification of luciferase in a sample. The high quantum yield of this reaction and the minimal background luminescence in most biological samples contribute to the exceptional sensitivity of this assay, enabling the detection of as little as 0.02 picograms of luciferase. medchemexpress.com This high sensitivity makes it an ideal system for applications requiring the detection of minute amounts of the enzyme. biotium.com
The assay is widely employed in various research contexts, from basic biochemical studies of enzyme kinetics to in vivo imaging where the expression of a luciferase reporter gene is monitored. The water-soluble nature of the potassium salt facilitates its easy preparation and use in aqueous buffers for these assays.
Table 1: Key Parameters in Luciferase Activity Quantification
| Parameter | Description | Typical Value/Characteristic | Source(s) |
|---|---|---|---|
| Substrate | The light-emitting molecule oxidized by luciferase. | This compound Salt | biofargo.com |
| Enzyme | The catalyst for the bioluminescent reaction. | Firefly Luciferase | biotium.com |
| Cofactors | Molecules required for the enzymatic reaction. | ATP, Mg2+, O2 | youtube.comglpbio.com |
| Emission Peak | The wavelength at which the maximum light is emitted. | ~560 nm | biotium.commedchemexpress.com |
| Detection Limit | The lowest amount of luciferase that can be reliably measured. | As low as 0.02 pg | medchemexpress.com |
| Relationship | The correlation between light output and enzyme amount. | Light intensity is proportional to luciferase concentration. | yeasenbio.commedchemexpress.combiofargo.com |
Adenosine Triphosphate (ATP) Level Detection and Cellular Energy Status Analysis
The firefly luciferase-luciferin reaction is critically dependent on the presence of Adenosine Triphosphate (ATP), which serves as the primary energy currency in all living cells. glpbio.comglpbio.com This ATP dependency is harnessed to develop highly sensitive assays for the quantification of ATP, which in turn provides a direct measure of a sample's cellular energy status and viability. biofargo.combmglabtech.com
In these assays, the roles of the reactants are conceptually reversed from luciferase quantification. Here, luciferase and this compound salt are provided in excess, making ATP the limiting reagent. Consequently, the intensity of the emitted light is directly proportional to the amount of ATP present in the sample. nih.gov This methodology is so sensitive that it can be used to measure ATP in the double-digit nanomolar range and can detect as little as 0.01 picomoles of ATP or the ATP from a single cell. glpbio.comsigmaaldrich.com
Reporter Gene Assays for Gene Expression and Promoter Activity Analysis
This compound salt is integral to reporter gene assays that utilize the firefly luciferase gene (luc) as a genetic reporter. biotium.com In these assays, the luc gene is placed under the control of a specific promoter or regulatory element of interest and introduced into cells. The expression of the luciferase enzyme is then used as a proxy for the activity of that promoter. yeasenbio.com
When this compound salt is supplied to these genetically modified cells, the expressed luciferase catalyzes the bioluminescent reaction. The resulting light output is measured and directly correlates with the amount of luciferase protein produced, which in turn reflects the transcriptional activity of the promoter being studied. yeasenbio.combiofargo.com
The key advantages of using the luciferase-luciferin system as a reporter are its high sensitivity and wide dynamic range. aatbio.com Due to the virtual absence of endogenous luciferase activity in most prokaryotic and eukaryotic cells, the background signal is extremely low, allowing for the detection of even weak promoter activity or low-level gene expression. biotium.commedchemexpress.com These assays are widely used to study gene regulation, dissect signaling pathways, and screen for compounds that modulate gene expression. yeasenbio.com The ability to sequentially measure firefly and Renilla luciferase activities from a dual-reporter system allows for internal normalization, which corrects for variations in cell number and transfection efficiency. researchgate.net
High-Throughput Screening Methodologies
The luciferin-luciferase system, with this compound salt as the substrate, is exceptionally well-suited for high-throughput screening (HTS) applications in drug discovery and functional genomics. researchgate.netnih.govcephamls.com The simplicity of the assay, which typically involves adding a single reagent and measuring the luminescent signal, makes it amenable to automation in 96-well, 384-well, and even 1536-well plate formats. researchgate.netacs.orgsigmaaldrich.com
In HTS, these assays are used for various purposes, including:
Identifying transcriptional regulators: Libraries of genes can be screened to identify those that activate or inhibit a specific promoter linked to the luciferase reporter gene. researchgate.netnih.gov
Screening for enzyme inhibitors or activators: The assay can be adapted to screen for compounds that modulate the activity of enzymes that produce or consume ATP.
Assessing compound cytotoxicity: Changes in cell viability, measured via ATP levels, can be used to screen large compound libraries for cytotoxic effects. researchgate.net
The rapid reaction kinetics, stable signal, and high sensitivity of the luciferase assay contribute to its robustness in HTS. researchgate.net This allows for the efficient and cost-effective screening of thousands of compounds or genes to identify potential drug candidates or to elucidate gene function on a large scale. youtube.comresearchgate.netacs.org
Contamination Detection and Hygiene Monitoring
The universal presence of ATP in all living organisms, including bacteria, yeast, and mold, makes it an excellent biomarker for microbial contamination. glpbio.comglpbio.comresearchgate.net Assays utilizing this compound salt and luciferase are widely employed for rapid hygiene monitoring and quality control in various industries, such as food processing and healthcare. glpbio.comnih.govresearchgate.netaatbio.com
The principle is straightforward: a surface is swabbed, and the collected sample is exposed to a reagent containing D-luciferin and luciferase. The presence of ATP from microbial or organic residues will trigger the bioluminescent reaction, and the intensity of the light produced is proportional to the degree of contamination. researchgate.net This provides a real-time assessment of surface cleanliness. researchgate.net
Unlike traditional culture-based methods that require days for incubation, ATP bioluminescence assays provide results in minutes. researchgate.net This immediacy allows for prompt corrective actions if cleaning procedures are found to be inadequate. The D-luciferin/luciferase test is sensitive enough to detect ATP levels corresponding to bacterial contamination, making it a valuable tool for maintaining sanitary conditions and ensuring product safety. glpbio.comglpbio.com
Table 2: Applications of this compound Salt in Various Methodologies
| Methodology | Principle of D-Luciferin K+ Salt Use | Key Outcome Measured | Common Application(s) | Source(s) |
|---|---|---|---|---|
| Luciferase Activity Quantification | Substrate for luciferase enzyme; light output is proportional to enzyme concentration. | Amount of active luciferase enzyme. | Enzyme kinetics, in vivo imaging reporter. | yeasenbio.combiofargo.com |
| ATP Level Detection | ATP is the limiting substrate; light output is proportional to ATP concentration. | Intracellular or extracellular ATP levels. | Cell viability, metabolic status, antibiotic susceptibility. | glpbio.combmglabtech.comnih.gov |
| Reporter Gene Assays | Substrate for luciferase expressed from a reporter gene construct. | Promoter activity/gene expression levels. | Gene regulation studies, pathway analysis. | yeasenbio.combiotium.com |
| High-Throughput Screening | Rapid and sensitive signal generation in multi-well plates. | Varies (e.g., gene expression, cell viability). | Drug discovery, functional genomics. | researchgate.netcephamls.com |
| Contamination Detection | ATP from microbial/organic sources is the target analyte. | Level of ATP as an indicator of contamination. | Hygiene monitoring in food and healthcare industries. | glpbio.comresearchgate.net |
| Protein-Protein Interaction Studies | Substrate for reconstituted luciferase in split-luciferase assays. | Proximity and interaction of two target proteins. | Studying protein complexes and signaling pathways. | researchgate.netnih.gov |
| Cell Viability & Cytotoxicity Assays | Measures ATP content as an indicator of metabolically active cells. | Number of viable cells. | Toxicology screening, chemosensitivity testing. | bmglabtech.comsigmaaldrich.comnih.gov |
Protein-Protein Interaction Studies
This compound salt is the substrate used in luciferase complementation assays (LCA), also known as split-luciferase assays, which are powerful techniques for studying protein-protein interactions in living cells and organisms. researchgate.netnih.govd-nb.info In this method, the luciferase enzyme is split into two non-functional fragments, typically the N-terminal (N-Luc) and C-terminal (C-Luc) halves.
Two proteins of interest are then genetically fused to these luciferase fragments. If the two proteins interact or come into close proximity, the N-Luc and C-Luc fragments are brought together, allowing them to refold and reconstitute a functional luciferase enzyme. d-nb.infonih.gov The addition of this compound salt will then result in a luminescent signal, indicating that the protein-protein interaction has occurred. The intensity of the light can be used to quantify the extent of the interaction. researchgate.net
This assay offers several advantages, including high sensitivity, low background signal, and the ability to detect interactions in real-time within their natural cellular context. nih.govchinbullbotany.com It is a versatile tool for mapping protein interaction networks and studying the dynamics of these interactions in response to various stimuli. researchgate.netd-nb.info
Cell Viability and Cytotoxicity Assays
Cell viability and cytotoxicity assays frequently leverage the direct relationship between intracellular ATP concentration and the number of metabolically active cells. bmglabtech.comsigmaaldrich.com Because ATP is rapidly depleted in cells undergoing necrosis or apoptosis, its measurement serves as a robust indicator of cell health. bmglabtech.com
These assays utilize this compound salt in a formulation that both lyses the cells to release their intracellular ATP and provides the necessary components (luciferase, Mg2+) for the light-producing reaction. bmglabtech.comsigmaaldrich.com The resulting luminescent signal is directly proportional to the number of viable cells in the culture. A decrease in signal compared to an untreated control indicates a cytotoxic effect.
This method is highly sensitive, capable of detecting as few as 50 cells, and shows a linear response over several orders of magnitude of cell numbers. sigmaaldrich.comsigmaaldrich.com It is a common and straightforward method used in drug discovery and toxicology to screen for the cytotoxic potential of chemical compounds and to determine their dose-response curves. bmglabtech.comnih.gov The assay's simplicity and amenability to a multi-well plate format make it ideal for high-throughput applications. sigmaaldrich.com
Kinase Activity Assays
This compound salt is a pivotal substrate in bioluminescence-based kinase activity assays, which offer a sensitive, non-radioactive method for studying kinase function and screening for inhibitors. bpsbioscience.combpsbioscience.com These assays are typically homogeneous, meaning they are performed in a single well without separation or wash steps, making them highly suitable for high-throughput screening (HTS). bpsbioscience.comeastport.cz The fundamental principle relies on quantifying the activity of a kinase by measuring the consumption of adenosine triphosphate (ATP), a common substrate for all kinases. bpsbioscience.comnih.gov
The core of the assay is the firefly luciferase enzyme, which catalyzes the oxidation of D-luciferin in the presence of ATP, magnesium ions, and oxygen, resulting in the emission of light. vazymeglobal.comglpbio.comglow-bio.com The amount of light produced is directly proportional to the concentration of ATP. aatbio.com In a kinase assay, a kinase enzyme transfers a phosphate group from ATP to a specific substrate, generating adenosine diphosphate (ADP) in the process. bpsbioscience.com Consequently, as the kinase reaction proceeds, the concentration of ATP decreases. By adding this compound salt and luciferase to the completed kinase reaction, the remaining ATP can be quantified. A high level of kinase activity results in significant ATP consumption and thus a low bioluminescent signal, whereas low kinase activity (for instance, in the presence of an inhibitor) leads to less ATP consumption and a correspondingly higher light output. bpsbioscience.comeastport.cznih.gov This inverse relationship between kinase activity and luminescent signal is the basis for assays like the widely used Kinase-Glo® platform. bpsbioscience.comeastport.cz
An alternative approach measures the amount of ADP produced, which is directly proportional to kinase activity. bpsbioscience.com In assays like ADP-Glo™, the ADP generated by the kinase is converted back into ATP in a two-step process. First, the remaining ATP from the kinase reaction is depleted. Then, a reagent is added that converts the ADP to ATP. Finally, a detection reagent containing luciferase and this compound salt is introduced to measure the newly synthesized ATP. nih.gov In this format, a strong luminescent signal corresponds to high kinase activity, providing a direct correlation that can be more sensitive for certain applications. bpsbioscience.com
These bioluminescent methods offer significant advantages, including high sensitivity, a large dynamic range, and a simple "add-mix-read" format. bpsbioscience.comnih.gov The stability of the reagents allows for continuous measurement of the kinase reaction, enabling the determination of first-order rate constants that are not significantly affected by moderate inhibition of the luciferase enzyme itself. nih.gov This robustness makes the D-luciferin-based system a powerful tool for kinase inhibitor discovery and profiling. bpsbioscience.comsydlabs.com
Table 1: Comparison of Bioluminescent Kinase Assay Formats
| Feature | Kinase-Glo® (ATP Depletion) | ADP-Glo™ (ADP Formation) |
|---|---|---|
| Principle | Measures ATP remaining after kinase reaction. bpsbioscience.com | Measures ADP produced during kinase reaction. bpsbioscience.com |
| Signal Correlation | Inversely proportional to kinase activity. eastport.cz | Directly proportional to kinase activity. bpsbioscience.com |
| Assay Steps | Single reagent addition to kinase reaction. eastport.cz | Two-step process: ATP depletion, then ADP to ATP conversion and detection. nih.gov |
| Primary Measurement | ATP | ADP (converted to ATP) |
| Sensitivity | High | Generally higher than ATP depletion assays. bpsbioscience.com |
| Application | High-throughput screening of kinase inhibitors. bpsbioscience.com | High-throughput screening, sensitive kinase profiling. nih.gov |
Bioluminescent Immunoassays
Bioluminescent immunoassays leverage the high sensitivity of the D-luciferin-luciferase reaction to detect and quantify antigens or antibodies. ozbiosciences.comneofroxx.com In these assays, the luciferase enzyme is typically used as a label, conjugated to an antibody or antigen, in a format analogous to an Enzyme-Linked Immunosorbent Assay (ELISA). The addition of this compound salt and necessary cofactors like ATP triggers a light-emitting reaction, and the intensity of the luminescence is proportional to the amount of luciferase-labeled molecule bound in the assay, thus indicating the concentration of the analyte. medchemexpress.comresearchgate.net This method offers a broader dynamic range and higher sensitivity compared to conventional colorimetric or fluorescent ELISA techniques. cellsignal.com
A more advanced application of D-luciferin in immunoassays is found in Bioluminescence Resonance Energy Transfer (BRET) systems. researchgate.netnuvucameras.com BRET is a proximity-based assay that measures the interaction between two molecules in real-time within living cells or in vitro. researchgate.net The principle involves the non-radiative transfer of energy from a bioluminescent donor molecule to a fluorescent acceptor molecule. nuvucameras.com For an immunoassay, one protein of interest (e.g., an antigen) can be fused to a luciferase (the BRET donor), and a binding partner (e.g., an antibody) can be fused to a fluorescent protein (the BRET acceptor). researchgate.netnuvucameras.com
When the antibody binds to the antigen, the donor and acceptor molecules are brought into close proximity (typically <10 nm). researchgate.net Upon the addition of a luciferase substrate like D-luciferin or coelenterazine (B1669285), the luciferase donor emits light. nuvucameras.comnih.gov If the acceptor is close enough, this energy is transferred to the acceptor, causing it to fluoresce at its characteristic wavelength. researchgate.net The ratio of the light emitted by the acceptor to the light emitted by the donor (the BRET ratio) provides a quantitative measure of the interaction. nih.gov This technique avoids the need for an external light source for excitation, thereby reducing background autofluorescence and phototoxicity, which are common issues in fluorescence-based assays. researchgate.netnuvucameras.com
The choice of donor and acceptor pairs is critical for successful BRET assays. Systems have been developed using variants of Renilla luciferase (RLuc) as the donor with red fluorescent proteins like TagRFP as the acceptor. nih.gov The use of specific substrates can further optimize the system; for instance, coelenterazine derivatives can red-shift the emission of the luciferase, improving spectral resolution between the donor and acceptor signals. nih.gov BRET-based immunoassays represent a powerful, homogeneous method for studying dynamic protein interactions and quantifying analytes with high sensitivity. springernature.com
Table 2: Key Components in BRET-Based Immunoassays
| Component | Role | Example Molecules |
|---|---|---|
| Bioluminescent Donor | Emits light upon substrate oxidation; energy source. researchgate.net | Renilla Luciferase (RLuc), NanoLuc® (Nluc). nuvucameras.com |
| Fluorescent Acceptor | Receives energy from the donor and emits light at a longer wavelength. researchgate.net | Green Fluorescent Protein (GFP), Yellow Fluorescent Protein (YFP), TagRFP. nuvucameras.comnih.gov |
| Luciferase Substrate | Molecule oxidized by the luciferase to produce light. nuvucameras.com | Coelenterazine, this compound salt. nih.gov |
| Analyte/Binding Partner 1 | Fused to the bioluminescent donor. nuvucameras.com | Antigen, Receptor. |
| Analyte/Binding Partner 2 | Fused to the fluorescent acceptor. nuvucameras.com | Antibody, Ligand. |
Advanced Research Directions and Innovations
D-Luciferin Potassium Salt Derivatives and Analogues
The foundational synthesis of D-luciferin was first reported by White in 1963 and remains a cornerstone for producing many luciferin (B1168401) analogues today. nih.govacs.orgfrontiersin.org This classical route involves the condensation of 2-cyano-6-hydroxybenzothiazole (B1631455) with D-cysteine. nih.govfrontiersin.org The synthesis of the key 2-cyano-6-hydroxybenzothiazole intermediate typically starts from p-anisidine (B42471) and proceeds through several steps. semanticscholar.org A common and efficient method for the final step of creating this intermediate is the demethylation of 2-cyano-6-methoxybenzothiazole (B49272) by fusion with pyridinium (B92312) hydrochloride. semanticscholar.org
Modern synthetic strategies have focused on creating novel D-luciferin analogues with improved properties for bioluminescence imaging (BLI). ucl.ac.uk These efforts often involve modifying the aromatic core of the luciferin molecule to alter the wavelength and intensity of the emitted light. nih.gov For instance, replacing the exocyclic oxygen with a nitrogen atom has been shown to produce analogues that are efficiently processed by firefly luciferase (FLuc) and emit red light. nih.gov
A more facile and versatile method for preparing luciferins from aniline (B41778) starting materials using Appel's salt has been developed. nih.gov This approach allows for the synthesis of the native D-luciferin as well as a series of nitrogenous analogues. nih.gov Other synthetic explorations have included the creation of chimeric fungal luciferins, which combine structural elements of D-luciferin with those of fungal luciferin to explore new bioluminescent molecules with potentially superior qualities. ucl.ac.uk The design of these novel structures often aims to enhance properties like emission wavelength and quantum yield. ucl.ac.ukucl.ac.uk Researchers have also synthesized alkyne-modified luciferins using C-H activation methodology, creating stable, cell-permeant probes that emit more red-shifted light than the native D-luciferin. nih.gov
Table 1: Key Intermediates and Reagents in D-Luciferin Synthesis
| Compound/Reagent | Role in Synthesis | Reference |
|---|---|---|
| 2-cyano-6-hydroxybenzothiazole | Key intermediate that condenses with D-cysteine | nih.govfrontiersin.org |
| D-cysteine | Provides the thiazoline (B8809763) ring and the stereocenter | nih.govfrontiersin.org |
| p-Anisidine | Common starting material for the benzothiazole (B30560) core | semanticscholar.org |
| Appel's Salt | Reagent in a modern, facile synthesis of luciferin analogues | nih.gov |
| Pyridinium hydrochloride | Used for demethylation to form 2-cyano-6-hydroxybenzothiazole | semanticscholar.org |
A significant challenge in in vivo bioluminescence imaging is the absorption and scattering of light by biological tissues, which strongly attenuates signals below 600 nm. nih.gov The native firefly luciferase-D-luciferin system emits yellow-green light (around 560 nm), limiting its application for deep-tissue imaging. nih.govnih.gov To overcome this, substantial research has focused on developing D-luciferin analogues that produce red-shifted ( >600 nm) and near-infrared (NIR, 650-900 nm) light, which has better tissue penetration. nih.govnih.govnih.gov
The primary strategy for red-shifting the emission is to extend the π-conjugation of the luciferin molecule. mdpi.com This modification reduces the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) in the emitting oxyluciferin, resulting in the emission of lower-energy, longer-wavelength light. mdpi.com
Several red-shifted and NIR analogues have been successfully synthesized and tested:
AkaLumine : This analogue was designed for high cell-permeability and emits NIR light, enabling sensitive imaging of deep tissues. researchgate.netacs.org
Infra-luciferin (iLH2) : A D-luciferin derivative with increased conjugation that produces an emission peak around 670 nm with wild-type FLuc. mdpi.comresearchgate.net
seMpai : An AkaLumine derivative with a N-heterocyclic aromatic ring, which exhibits higher solubility than AkaLumine and an emission maximum at 675 nm with Photinus pyralis luciferase. researchgate.net
Selenium Analogue : Replacing the sulfur atom in the benzothiazole ring with a selenium atom results in a luciferin analogue with a red-shifted emission maximum (over 600 nm), approximately a 40 nm shift compared to the parent D-luciferin. nih.govresearchgate.net
Amino-luciferin derivatives : Analogues incorporating an amine functional group have been synthesized to explore the development of brighter, red-shifted emitters. ucl.ac.uk One such dual-color analogue produces far-red to NIR emission maxima up to 706 nm with different FLuc mutants. nih.gov
Naphthothiazole-based analogues : Analogues like NH2-NpLH2 and OH-NpLH2 have been shown to emit bioluminescence in the NIR region, with maximum wavelengths reaching 664 nm and 758 nm, respectively. mdpi.com
These developments are crucial for improving the sensitivity and spatiotemporal resolution of both in vitro and in vivo imaging. nih.gov
Table 2: Emission Properties of Red-Shifted D-Luciferin Analogues
| Analogue Name | Key Structural Modification | Emission Maxima (λmax) | Reference |
|---|---|---|---|
| Native D-Luciferin | - | ~560 nm | nih.gov |
| Selenium Analogue | Selenium replaces sulfur in benzothiazole ring | >600 nm | nih.govresearchgate.net |
| Infra-luciferin (iLH2) | Increased π-conjugation | ~670 nm | mdpi.comresearchgate.net |
| seMpai | N-heterocyclic ring on AkaLumine structure | 675 nm | researchgate.net |
| Amino-luciferin Analogue | Amine functional group | Up to 706 nm (with mutant FLuc) | nih.gov |
| OH-NpLH2 | Naphthothiazole-based | 758 nm | mdpi.com |
The structure of D-luciferin can be modified to create "caged" luciferins, which are bioluminescent probes designed to detect specific analytes. mdpi.com In this strategy, a reactive moiety is attached to the luciferin molecule, typically at the 6'-hydroxyl group, rendering it non-luminescent. mdpi.com When the probe encounters its target analyte, a chemical reaction cleaves the caging group, releasing the active luciferin and generating a bioluminescent signal. mdpi.com This approach allows for the detection and quantification of the target molecule. mdpi.com
This "caged luciferin" strategy has been successfully employed to develop probes for a variety of targets:
Enzyme Activity : The first bioluminescence probe of this type was designed to detect β-galactosidase activity. mdpi.com A β-galactosyl group was attached to the 6' position of D-luciferin, and in the presence of the enzyme, the group is cleaved, producing light. mdpi.com
Small Molecules : Probes have been developed to detect intracellular thiols and to quantify fatty acid uptake. mdpi.com
Reactive Oxygen Species (ROS) : Novel luciferin-based chemiluminescent probes have been created for the detection of ROS, such as hydrogen peroxide (H2O2) and superoxide, which are important in various biological processes. researchgate.net
Nitric Oxide (NO) : Researchers have developed BL660-NO, the first activity-based sensing probe for the near-infrared bioluminescent detection of nitric oxide in cancer models. acs.orgchemrxiv.orgnih.gov This probe is based on the AkaLumine scaffold and allows for sensitive imaging of endogenous NO in live cells and deep tissues. acs.orgchemrxiv.org
The modular and synthetically accessible design of these probes allows for diversification to target a wide range of biological molecules and events. acs.orgmdpi.com
The bioluminescent reaction catalyzed by firefly luciferase is highly stereospecific, with D-luciferin being the naturally active substrate. ucl.ac.uknih.gov However, its stereoisomer, L-luciferin, also plays a significant role in the biochemistry of the system.
L-luciferin is a competitive inhibitor of firefly luciferase, with a reported inhibition constant (Ki) between 3 and 4 µM. nih.gov It can also act as a mixed-type non-competitive-uncompetitive inhibitor. researchgate.net Despite its inhibitory nature, L-luciferin can also serve as an alternative substrate for the enzyme, producing light, although this catalysis is observable at low concentrations of D-luciferin or in its absence. nih.gov The light production from L-luciferin is significantly less efficient than that from D-luciferin. nih.gov
Interestingly, studies of firefly body extracts have revealed the presence of both D- and L-luciferin. nih.gov Research suggests the possibility of an enzymatic stereoisomeric bio-inversion process where L-luciferin, potentially derived from L-cysteine, is converted into the active D-luciferin. nih.gov This indicates that the chirality in this biological system may not be as rigid as previously thought and points to a regulated biosynthetic pathway. nih.gov
Engineering of Luciferase Enzymes for Optimized Bioluminescent Performance
In parallel with the chemical modification of D-luciferin, protein engineering of luciferase enzymes offers a powerful and complementary approach to optimize bioluminescent systems. mdpi.com By introducing specific mutations into the luciferase gene, researchers can create variants with altered properties, including shifted emission spectra. nih.govacs.orgnih.gov The goal is often to develop red-shifted luciferases that, when paired with D-luciferin or its analogues, produce longer-wavelength light for improved deep-tissue imaging. nih.govnih.gov
Various protein engineering strategies have been applied to red-shift the emission of Photinus pyralis luciferase (FLuc). nih.govacs.org One method involves introducing mutations found in naturally red-shifted beetle luciferases. chemrxiv.org More systematic approaches, such as deep mutational scanning, have been used to assess functionally important amino acid positions and have identified numerous novel red-shifting mutations. nih.govnih.govacs.org
Specific mutations and their effects on spectral properties include:
Targeted Residues : Comprehensive assessment has shown that mutating residues such as N229, I237, L286, T352, and H431 can lead to luciferase variants with emission peaks above 600 nm. nih.gov In particular, mutations N229T and T352M result in unimodal emission with the majority of photons being greater than 600 nm. nih.gov
Combined Mutations : The LGR mutant of FLuc, which contains specific amino acid changes to enhance catalytic activity, displays a noticeable shoulder in its emission spectrum in the 600–650 nm region. nih.gov
Luciferase-Luciferin Pairs : The development of mutant luciferases is often coupled with the use of synthetic luciferin analogues to create optimized pairs. For example, specific FLuc mutants have been identified that produce red-shifted bioluminescence (623 nm to 648 nm) when paired with cyclic luciferin analogues (CycLuc). mdpi.com Similarly, mutants of the marine luciferase NanoLuc have been engineered to pair with synthetic coelenterazine (B1669285) analogues, resulting in brighter and more red-shifted bioluminescence. escholarship.orgresearchgate.net
These engineered luciferases not only provide improved tools for in vivo imaging but also contribute to a deeper mechanistic understanding of how the enzyme's structure determines the color of the emitted light. nih.govnih.gov
Table 3: Examples of Red-Shifting Mutations in Firefly Luciferase
| Mutation(s) | Effect on Emission Spectrum | Reference |
|---|---|---|
| N229T | Unimodal emission with majority of photons >600 nm | nih.gov |
| T352M | Unimodal emission with majority of photons >600 nm | nih.gov |
| LGR mutant | Noticeable shoulder at 600-650 nm | nih.gov |
| R218K, L286M, S347A | Paired with CycLuc7, produces red light (623 nm) | mdpi.com |
| R218K | Paired with CycLuc10, produces red-shifted light (648 nm) | mdpi.com |
Creation of Bioluminescent Fusion Proteins for Increased Signal Output
The generation of bioluminescent fusion proteins represents a significant advancement in reporter gene technology, aiming to enhance signal output and stability for various bioanalytical applications. By genetically linking a luciferase enzyme to another protein, researchers can create novel reporters with improved properties.
One such innovation involves the fusion of the N-terminal ZZ portion of protein A with the green-blue emitting Amydetes vivianii firefly luciferase. frontiersin.org This particular fusion protein, in the presence of a D-luciferin/ATP assay solution, demonstrates not only high bioluminescence activity but also notable thermostability and a sustained light emission with a half-life exceeding 30 minutes. frontiersin.org The specific luminescent activity of this fusion, named ZZ-AmyLuc, is comparable to the wild-type Amydetes vivianii firefly luciferase. frontiersin.org
Another approach in creating brighter reporters is the development of triple fusion reporter genes. These constructs can combine a luciferase, such as firefly luciferase, with a fluorescent protein and another imaging marker like herpes simplex virus type 1 thymidine (B127349) kinase (TK). researchgate.net This allows for multimodality imaging, where the bioluminescent signal from the luciferase component can be correlated with signals from fluorescence and radioactive imaging. researchgate.net The creation of these fusion proteins, such as TurboLuc which is an 88-kDa protein, has been shown to provide highly sensitive optical imaging capabilities, from the single-cell level to in vivo whole-body imaging. researchgate.net
The primary advantage of these fusion proteins lies in their ability to produce a more robust and lasting signal compared to the native luciferase enzyme, which can sometimes suffer from rapid decay of the light-emitting reaction. frontiersin.org This enhanced signal output is crucial for sensitive detection in immunoassays, Western blotting, and other applications where a strong and stable signal is paramount. frontiersin.org
| Property | Observation | Reference |
|---|---|---|
| Composition | N-terminal ZZ portion of protein A fused with Amydetes vivianii firefly luciferase | frontiersin.org |
| Bioluminescence Activity | High, comparable to wild-type luciferase | frontiersin.org |
| Emission Half-Life | > 30 minutes | frontiersin.org |
| Thermostability | High | frontiersin.org |
Whole-Cell Biocatalyst Systems for Luciferase Expression
The use of whole cells as biocatalyst systems for expressing luciferase is a cornerstone of modern bioluminescence-based assays. In these systems, the gene for an enzyme like firefly luciferase is introduced into cells, which then serve as microscopic factories for producing the reporter protein. nih.govsignosisinc.com This approach is widely used for in vivo and in vitro analysis of transcriptional activity in eukaryotic cells. signosisinc.com
Unlike fluorescent reporters that require an external light source for excitation, bioluminescent systems generate light through a chemical reaction catalyzed by the expressed luciferase, using a supplied substrate such as D-luciferin. signosisinc.com This lack of need for excitation light minimizes background autofluorescence, leading to a higher signal-to-noise ratio and greater sensitivity.
Stable expression of luciferase in tumor cell lines, for instance, provides a powerful tool for cancer research. signosisinc.com These bioluminescent cell lines are instrumental in xenograft animal models for non-invasively imaging tumor growth, assessing the dissemination of cancer cells, and monitoring the effectiveness of therapeutic treatments. signosisinc.com
Furthermore, methods have been developed to measure luciferase reporter expression at the single-cell level. nih.gov Techniques such as LucFlow, which uses flow cytometry to detect cells immunostained for luciferase, allow for the quantification of reporter expression in individual cells within a population. nih.gov This provides a more detailed understanding of cellular heterogeneity in gene expression compared to bulk assays that measure the average expression across a whole population. nih.gov
These whole-cell systems are versatile and can be used for a variety of applications, including:
Developing in vitro luciferase activity-based assays. signosisinc.com
Serving as positive controls for luciferase activity. signosisinc.com
Investigating how different experimental conditions may affect luciferase expression. signosisinc.com
Optimization of D-Luciferin Delivery and Biodistribution for In Vivo Studies
Cellular Permeability and Crossing Biological Barriers
A critical factor influencing the intensity of the bioluminescent signal in in vivo studies is the ability of D-luciferin to reach the luciferase-expressing cells. This involves crossing cellular membranes and, in some cases, formidable biological barriers like the blood-brain barrier (BBB). nih.govnih.gov
D-luciferin is a cell-permeable substrate, which allows it to be used for monitoring luciferase activity within intact cells. abcam.comapexbt.comrevvity.com However, its intrinsic permeability across cell membranes can be low, which can limit its distribution. nih.gov This is particularly evident in the brain, where D-luciferin has been reported to have limited distribution. nih.gov The low intrinsic permeability of D-luciferin is a primary factor dictating its limited ability to cross the BBB. nih.gov
The biodistribution of D-luciferin can be differentially influenced in various tissues, leading to a "tissue-dependent" bioluminescent signal. nih.gov This means that the amount of light produced can vary between different organs, not just due to differences in luciferase expression, but also due to variations in substrate delivery.
Research into synthetic analogs of D-luciferin, such as CycLuc1, has shown that modifications to the molecule can improve its properties. nih.gov CycLuc1, for example, exhibits a greater bioluminescent signal at lower doses than D-luciferin, particularly in the brain, and has a more sustained systemic circulation time. nih.gov Another synthetic luciferin, AkaSuke, has been developed to generate near-infrared bioluminescence, which allows for better tissue penetration of the signal for deep-tissue imaging. biorxiv.org
| Substrate | Key Characteristic | Advantage | Reference |
|---|---|---|---|
| D-luciferin | Limited brain distribution due to low intrinsic permeability | Standard substrate for firefly luciferase | nih.gov |
| CycLuc1 | Greater BLI signal at lower doses, especially in the brain; longer half-life | Superior imaging outcome over D-luciferin | nih.gov |
| AkaSuke | Generates near-infrared bioluminescence | Improved deep-tissue imaging capabilities | biorxiv.org |
Investigation of Efflux Mechanisms via ATP-Binding Cassette (ABC) Transporters and Drug Resistance Reversal
The intracellular concentration of D-luciferin, and thus the resulting bioluminescent signal, is not only dependent on its influx into the cell but is also significantly affected by efflux mechanisms. A key family of proteins involved in this process is the ATP-binding cassette (ABC) transporters. nih.govoaepublish.comnih.gov These transporters act as efflux pumps, using the energy from ATP hydrolysis to move a wide variety of substances out of cells. nih.govyoutube.com
Specifically, D-luciferin has been identified as a substrate for the ABC transporter ABCG2, also known as breast cancer resistance protein (BCRP). nih.govnih.govnih.gov The expression of ABCG2 in cells can lead to a significant reduction in the bioluminescence imaging (BLI) signal output because the transporter actively pumps D-luciferin out of the cell, reducing its availability for the luciferase enzyme. nih.gov This efflux can be a limiting factor for bioluminescence intensity. nih.gov
The role of ABC transporters extends beyond modulating bioluminescent signals; they are a major cause of multidrug resistance (MDR) in cancer. nih.govoaepublish.combmbreports.org Overexpression of ABC transporters like P-glycoprotein (P-gp/ABCB1), MRP1 (ABCC1), and BCRP (ABCG2) in cancer cells enables them to pump out chemotherapeutic drugs, thereby reducing their efficacy. nih.govoaepublish.com
Interestingly, the study of D-luciferin efflux has provided insights into overcoming drug resistance. Pharmacological inhibition of ABCG2 has been shown to increase the entry of D-luciferin into the brain, resulting in an enhanced bioluminescent signal. nih.gov Similarly, inhibitors of ABCG2 can block the efflux of D-luciferin from cancer cells, leading to a stronger BLI signal. nih.gov This suggests that strategies aimed at inhibiting these transporters could not only improve the sensitivity of bioluminescence imaging but also potentially reverse drug resistance in cancer cells by increasing the intracellular concentration of anticancer drugs. nih.govnih.gov
| Transporter | Alias | Role in D-luciferin Transport | Role in Cancer | Reference |
|---|---|---|---|---|
| ABCG2 | BCRP | Efflux of D-luciferin, reducing BLI signal | Contributes to multidrug resistance | nih.govnih.govnih.govbmbreports.org |
| ABCB1 | P-gp | Not a primary transporter for D-luciferin | Major contributor to multidrug resistance | nih.govnih.govoaepublish.com |
| ABCC1 | MRP1 | Not a primary transporter for D-luciferin | Contributes to multidrug resistance | nih.govnih.govoaepublish.com |
Challenges and Methodological Considerations in D Luciferin Potassium Salt Research
Substrate Stability and Degradation in Aqueous Solutions and Storage Conditions
The stability of D-luciferin potassium salt is a significant methodological concern, as degradation can lead to reduced signal intensity and experimental variability. The compound is sensitive to light, oxygen, and moisture, both in its solid powder form and when in solution windows.netwindows.net.
In Solid Form: When stored as a lyophilized powder, this compound salt is stable for at least one to two years if kept at -20°C, protected from light, and desiccated windows.netrevvity.com. To maintain integrity, especially when a container is opened repeatedly, flushing the vial with an inert gas like nitrogen or argon is recommended to prevent oxidation windows.netwindows.netysbuy.com.
In Aqueous Solution: The stability of D-luciferin in aqueous solutions is more controversial and depends heavily on storage conditions and pH windows.netwindows.net.
pH: D-luciferin is unstable at pH values below 6.5 and above 7.5 windows.netwindows.net. At a pH greater than 6.3, it can undergo slow racemization, converting the active D-isomer into the L-isomer, which is an inhibitor of firefly luciferase bdbiosciences.combdbiosciences.comapenzy.com. Alkaline conditions can also promote the formation of dehydroluciferin (B1459941), another inhibitory compound medchemexpress.commedchemexpress.commedchemexpress.com.
Storage: For maximum stability and for use in sensitive assays, preparing solutions fresh is highly recommended windows.netwindows.net. If storage is necessary, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or, preferably, -80°C windows.netwindows.net. Under these conditions, solutions have been reported to be suitable for use for up to six months windows.netwindows.netrevvity.com. However, some sources suggest shorter storage times of up to three months at -20°C for reconstituted solutions apenzy.com. Solutions prepared in Tris-acetate buffer at 4°C are only stable for 8-24 hours sigmaaldrich.com.
Stability and Storage Recommendations for this compound Salt
| Form | Storage Temperature | Conditions | Reported Stability |
|---|---|---|---|
| Lyophilized Powder | -20°C | Desiccated, protected from light, under inert gas | ≥ 1 year windows.netrevvity.comysbuy.com |
| Aqueous Solution (Stock) | -80°C | Aliquoted, protected from light, neutral pH | Up to 6 months windows.netwindows.netrevvity.com |
| Aqueous Solution (Stock) | -20°C | Aliquoted, protected from light, neutral pH | Up to 3 months apenzy.com |
| Aqueous Solution (Working) | 4°C | Protected from light | 8-24 hours to 1 week revvity.comsigmaaldrich.com |
Importance of Purity and Endotoxin Levels in Research Applications
The quality and purity of this compound salt are paramount for achieving reliable and reproducible results, particularly in in vivo research revvity.com. High-purity substrate, often exceeding 99%, enhances detection sensitivity and minimizes potential interference in assays vazymeglobal.comwindows.netapenzy.com. Impurities such as dehydroluciferin and L-luciferin act as competitive inhibitors of the luciferase enzyme, which can significantly reduce the light output and compromise the quantitative accuracy of the experiment bdbiosciences.combdbiosciences.com.
For in vivo applications, the absence of endotoxins is crucial windows.netwindows.net. Endotoxins, which are components of the outer membrane of Gram-negative bacteria, can elicit strong immune responses in animals, potentially confounding experimental outcomes, especially in studies related to immunology, inflammation, or oncology windows.net. Using endotoxin-free this compound salt is therefore essential to eliminate these variables and ensure that the observed biological effects are due to the experimental treatment and not to contamination of the substrate windows.netwindows.netcymitquimica.com. Manufacturers often provide products specifically tested and certified as endotoxin-free for this reason purescience.com.auwindows.netcymitquimica.com.
Variability in Kinetic Profiles across Different Biological Models
The kinetic profile of D-luciferin—encompassing its absorption, distribution, metabolism, and excretion—can vary significantly, impacting the timing and intensity of the bioluminescent signal. This variability is influenced by a range of factors inherent to the biological model and experimental setup revvity.com.
Route of Administration: The method of substrate delivery profoundly affects its biodistribution and kinetics. Intravenous (IV) injection typically results in a rapid peak of signal, while intraperitoneal (IP) injection leads to a slower rise and a more prolonged signal plateau nih.gov. Subcutaneous injections are also used and may offer a lower failure rate compared to IP injections revvity.com. Studies comparing IV and IP routes have shown significant differences in organ uptake and blood activity levels over time nih.govstanford.edu.
Animal Model and Tissue Type: The biodistribution of D-luciferin is not uniform throughout the body nih.gov. Studies have shown that the substrate's ability to penetrate different tissues varies, with particularly low uptake in the brain, which may be due to low intrinsic permeability across the blood-brain barrier stanford.edunih.gov. The kinetics can be tissue-dependent, meaning the time to peak signal can differ between a tumor in the brain and one in the flank revvity.comohsu.eduslu.edu.
Metabolism and Clearance: D-luciferin is cleared from the body primarily through the kidneys and liver nih.gov. Factors that affect the metabolic rate of the animal, such as anesthesia, can alter the kinetics of the substrate revvity.com.
Due to this inherent variability, it is a recommended best practice for researchers to perform a kinetic study for each new animal model and experimental condition. This involves imaging at multiple time points after substrate administration to determine the optimal window for capturing the peak bioluminescent signal, thereby ensuring consistency and accuracy in longitudinal studies ohsu.eduslu.eduduke.edu.
Comparative Analysis with Other D-Luciferin Salt Forms Regarding Research Performance
D-luciferin is commercially available in three primary forms: the potassium salt, the sodium salt, and the free acid. The choice between these forms is largely dictated by practical considerations of solubility and stability, as they are considered biologically equivalent once in solution researchgate.net.
This compound Salt: This is a very common choice for in vivo applications. It offers a good balance of high water solubility and good stability, making it easy to prepare sterile, pH-neutral solutions for injection researchgate.netglpbio.com.
D-Luciferin Sodium Salt: The sodium salt is reported to have even greater solubility in water compared to the potassium salt researchgate.netglpbio.comyoutube.com. This can be an advantage when preparing very high-concentration stock solutions. However, some sources suggest it may have slightly poorer stability compared to the potassium salt researchgate.netglpbio.com.
D-Luciferin Free Acid: The free acid form has very low solubility in water and neutral buffers ysbuy.comresearchgate.netglpbio.com. To dissolve it, a base such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) must be used to neutralize the carboxylic acid group, which can make solution preparation for animal injection more cumbersome ysbuy.commedchemexpress.comsigmaaldrich.com. While it is noted to have good stability as a dry powder, its impracticality for preparing injectable solutions makes it less suitable for most in vivo imaging studies researchgate.netglpbio.com.
Comparison of D-Luciferin Forms
| Form | Key Characteristics | Primary Research Application Advantage |
|---|---|---|
| Potassium Salt | Good water solubility and stability. researchgate.netglpbio.com | Considered a reliable standard for in vivo imaging due to its balance of properties. researchgate.net |
| Sodium Salt | Higher water solubility than the potassium salt, but potentially lower stability. researchgate.netglpbio.comyoutube.com | Useful for preparing highly concentrated stock solutions. researchgate.net |
| Free Acid | Poorly soluble in water; requires a base for dissolution. Good stability as a powder. ysbuy.comresearchgate.netglpbio.com | Less practical for in vivo studies due to complex solution preparation. researchgate.net |
Ultimately, for most in vivo and in vitro applications, the potassium and sodium salt forms are preferred due to their ease of use and high solubility in aqueous buffers ysbuy.comglpbio.com. The potassium salt is frequently chosen by researchers for its proven effectiveness and stability researchgate.net.
Future Perspectives and Emerging Research Areas
Integration with Multimodal Imaging Techniques for Comprehensive Biological Assessment
While bioluminescence imaging offers exceptional sensitivity, it is hampered by poor spatial resolution and limited tissue penetration. nih.gov To address these limitations, researchers are increasingly combining BLI with other imaging modalities to create a more comprehensive picture of biological processes in vivo. This multimodal approach leverages the strengths of each technique, providing both functional and anatomical information.
For instance, combining BLI with high-resolution anatomical imaging techniques like computed tomography (CT) or magnetic resonance imaging (MRI) allows for the precise localization of the bioluminescent signal within the organism. nih.gov This is particularly crucial in cancer research, where BLI can track the metabolic activity and burden of luciferase-expressing tumors, while CT or MRI provides the detailed anatomical context of the tumor and surrounding tissues. nih.govyoutube.com
Another powerful combination is the co-registration of BLI with single-photon emission computed tomography (SPECT) utilizing the sodium iodide symporter (NIS) as a reporter gene. nih.gov This dual-reporter system allows for both optical and radionuclide imaging, offering a more quantitative and versatile platform for tracking cells and evaluating therapeutic responses. nih.gov Such integrated approaches provide a more accurate and reliable assessment of biological events, from stem cell tracking to monitoring disease progression, than any single modality could achieve alone. nih.gov
Development of Ultrasensitive Bioluminescent Probes for Early Detection
A major thrust in the evolution of D-luciferin-based imaging is the development of ultrasensitive and specific bioluminescent probes. This is being achieved through two primary strategies: the chemical modification of the D-luciferin molecule itself and the engineering of the luciferase enzyme.
"Caged" Luciferins and Activatable Probes:
A key innovation is the concept of "caged" luciferins, where the D-luciferin molecule is chemically modified with a "caging" group that renders it non-luminescent. mdpi.comnih.govrsc.org This cage can be designed to be cleaved by a specific biological entity, such as an enzyme or a reactive oxygen species. mdpi.comnih.gov Upon cleavage, the D-luciferin is released, leading to light emission in the presence of luciferase. This "turn-on" mechanism allows for the highly specific detection of the target molecule or enzymatic activity. nih.gov
This strategy has been successfully employed to create probes for a variety of biological targets, including:
Enzymes: Probes have been developed to detect the activity of enzymes like β-galactosidase and nitroreductase. mdpi.comepfl.ch This has significant implications for monitoring gene expression and for gene-directed enzyme prodrug therapy (GDEPT) in cancer. epfl.ch
Small Molecules and Ions: Researchers have designed caged luciferin (B1168401) probes that respond to the presence of specific small molecules, such as hydrogen sulfide, and ions like potassium. epfl.chresearchgate.net
Cellular Proximity: In an innovative approach, a "pro-luciferin" can be activated by an enzyme expressed in one cell type, with the released D-luciferin then diffusing to and being taken up by a nearby luciferase-expressing cell, thereby reporting on the proximity of the two cell types. nih.gov
Red-Shifted D-Luciferin Analogs and Engineered Luciferases:
A significant limitation of the standard firefly luciferase/D-luciferin system is that its light emission is in the yellow-green region of the spectrum (around 560 nm), which is readily absorbed by biological tissues, particularly hemoglobin. eurekalert.orgrsc.org To improve deep-tissue imaging, researchers have developed synthetic analogs of D-luciferin that, when paired with luciferase, produce red-shifted or near-infrared (NIR) light, which has better tissue penetration. eurekalert.orgmdpi.comnih.gov
One of the most promising of these is AkaLumine-HCl, a water-soluble analog of AkaLumine. eurekalert.orgphys.org When used with firefly luciferase, it emits NIR light and has demonstrated significantly higher sensitivity for detecting deep-tissue tumors, such as those in the lungs, compared to D-luciferin. eurekalert.orgphys.orgnih.gov Other analogs like TokeOni and seMpai have also been developed to visualize specific biological processes, such as gene expression in the brain, with varying whole-body distribution patterns. nih.gov
To further enhance the brightness and spectral properties of these new luciferins, scientists are also engineering the luciferase enzyme itself. mdpi.comnih.gov By mutating the amino acids in the active site of the enzyme, they can create luciferases that are specifically optimized to work with a particular synthetic luciferin, resulting in a brighter and more red-shifted light output. mdpi.comnih.gov This synergistic approach of co-engineering both the substrate and the enzyme holds immense promise for pushing the limits of in vivo bioluminescence imaging.
Interactive Table: Comparison of D-Luciferin Analogs
| Substrate | Emission Wavelength | Key Features | Primary Application |
| D-Luciferin | ~560 nm | Standard substrate, good quantum yield. | General in vivo and in vitro imaging. |
| AkaLumine-HCl | ~677 nm | Red-shifted emission, improved tissue penetration, water-soluble. | Deep-tissue tumor imaging. eurekalert.orgnih.gov |
| TokeOni | Near-infrared | Brain-penetrant. | Visualizing gene expression in the brain. nih.gov |
| seMpai | Near-infrared | Wide distribution, strong signals in skeletal muscle. | Visualizing gene expression in various tissues. nih.gov |
| CycLuc1 | Red-shifted | An earlier red-shifted analog. | Deep-tissue imaging. eurekalert.org |
Applications in Advanced Diagnostics and Theranostics
The evolution of D-luciferin-based technologies is extending beyond simple imaging into the realm of advanced diagnostics and the exciting field of theranostics. Theranostics refers to the integration of diagnostic and therapeutic capabilities into a single agent, allowing for simultaneous visualization and treatment of disease. miami.edu
In diagnostics, the ultrasensitive probes described above are enabling the detection of disease markers at very early stages. The ability to visualize specific enzymatic activities or the presence of key molecules associated with a particular pathology can provide crucial diagnostic information non-invasively. rsc.org
The true paradigm shift, however, lies in the application of D-luciferin systems for therapy. One of the most innovative approaches is bioluminescence-activated photodynamic therapy (BL-PDT) . thno.org In conventional photodynamic therapy (PDT), a photosensitizer drug is administered and then activated by an external light source to produce reactive oxygen species that kill cancer cells. nih.gov The need for an external light source limits the application of PDT to superficial tumors.
BL-PDT overcomes this limitation by using the light generated from the luciferase-D-luciferin reaction to activate the photosensitizer. thno.org In this system, cancer cells are engineered to express luciferase. When D-luciferin and a photosensitizer are delivered to the tumor, the bioluminescent light produced within the tumor activates the drug, leading to localized cancer cell death. thno.org This approach has shown promise in preclinical models for treating deep-seated tumors and metastases. thno.org
Furthermore, D-luciferin-based systems are being explored for light-controlled drug release. nih.gov For example, a drug can be encapsulated in a nanoparticle along with a "caged" D-luciferin that can be uncaged by a specific light trigger. The subsequent bioluminescence could then be used to monitor the location and timing of drug release. nih.gov These emerging theranostic strategies highlight the incredible versatility of the D-luciferin system and its potential to revolutionize personalized medicine.
Q & A
Q. How should D-Luciferin potassium salt solutions be prepared for in vivo bioluminescence imaging (BLI)?
Methodological Answer: For in vivo BLI, dissolve this compound salt in ATP-free, sterile water or phosphate-buffered saline (D-PBS) at 3–15 mg/mL, depending on the animal model and administration route (intraperitoneal or intravenous). A standard protocol uses 150 mg/kg body weight for mice, injected 10–15 minutes before imaging to allow systemic distribution and peak signal emission . Ensure solutions are freshly prepared or stored at -20°C (protected from light) to minimize degradation, which can reduce signal intensity .
Q. What storage conditions are critical for maintaining this compound salt stability?
Methodological Answer: Store lyophilized this compound salt at -20°C in light-protected containers. Reconstituted solutions should be aliquoted to avoid freeze-thaw cycles and stored at -80°C for long-term stability (up to one year). At room temperature, degradation occurs at ~0.25% per day due to pH-dependent oxidation, forming dehydroluciferin, which quenches bioluminescence. Use oxygen-impermeable tubes for storage and pre-chill buffers to slow degradation .
Q. What is the recommended concentration range for in vitro luciferase assays?
Methodological Answer: For in vitro assays, dissolve this compound salt in cell culture-grade water or D-PBS at 1–5 mM (0.3–1.5 mg/mL). Add 10–100 µL of this solution per well (96-well plate) to cell lysates expressing luciferase. Incubate for 5–10 minutes at 37°C before measuring luminescence with a plate reader. Signal intensity correlates linearly with luciferase concentration (detection limit: 0.02 pg) when ATP and Mg²⁺ are in excess .
Advanced Research Questions
Q. How can researchers optimize the signal-to-noise ratio in longitudinal BLI studies?
Methodological Answer: Signal variability in longitudinal studies arises from factors like injection timing, animal physiology, and substrate kinetics. To optimize:
- Perform a kinetic curve for each model: Measure luminescence at 5–30-minute intervals post-injection to identify the signal plateau phase (typically 10–20 minutes in mice) .
- Standardize animal fasting (reduces abdominal background signal) and use isoflurane anesthesia (minimizes movement artifacts).
- Normalize data to baseline measurements (pre-injection) and include sham-treated controls to account for autofluorescence .
Q. What experimental controls are essential for validating luciferase activity measurements?
Methodological Answer:
- Negative Controls: Use luciferase-negative cells/animals to confirm specificity.
- Background Controls: Include wells/animals injected with substrate-free buffer to measure ambient luminescence.
- ATP Depletion Controls: Treat samples with apyrase (ATP-degrading enzyme) to verify ATP dependency.
- Internal Standards: Co-inject a second reporter (e.g., Renilla luciferase) for dual-normalization in multiplex assays .
Q. How can discrepancies in bioluminescence signal intensity across replicates be resolved?
Methodological Answer: Inconsistent signals may result from:
- Substrate Degradation: Verify solution pH (optimal: 7.8–8.2) and test stored aliquots for activity loss via a standard luciferase-positive control .
- ATP Contamination: Use ATP-free reagents and gloves during preparation to avoid false signals .
- Variable Cell Viability: Ensure consistent cell counts (e.g., via trypan blue exclusion) and lysate preparation (e.g., 10-minute incubation in lysis buffer) .
- Instrument Calibration: Regularly calibrate the luminometer/IVIS system using a reference light source (e.g., internal calibration lamp) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
